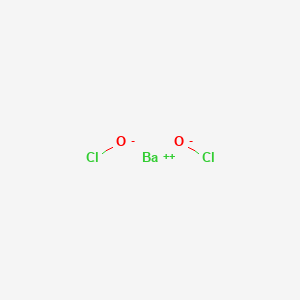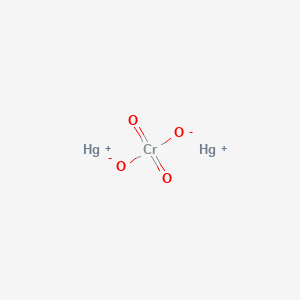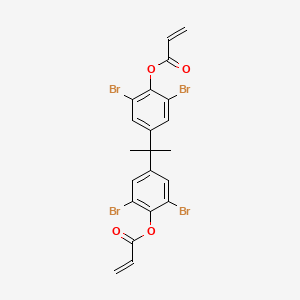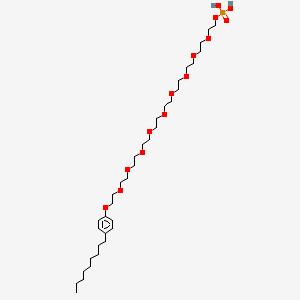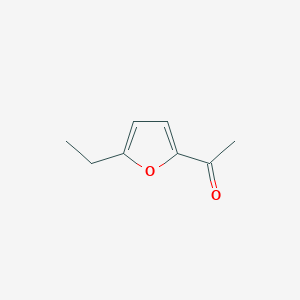
1-(5-Ethylfuran-2-yl)ethanone
Übersicht
Beschreibung
1-(5-Ethylfuran-2-yl)ethanone, also known as 2-Acetyl-5-ethylfuran, is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(5-Ethylfuran-2-yl)ethanone can be represented by the InChI code 1S/C8H10O2/c1-3-7-4-5-8(10-7)6(2)9/h4-5H,3H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
1-(5-Ethylfuran-2-yl)ethanone has a density of 1.011g/cm3 and a boiling point of 219.7ºC at 760mmHg . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Photoinduced Oxidative Annulation
A study by Jin Zhang et al. (2017) introduced a method for the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. This process, which does not require transition metals or oxidants, produces highly functionalized polyheterocyclic compounds, demonstrating the potential of furan derivatives in synthesizing complex organic structures Jin Zhang et al., 2017.
Antimicrobial Activity
Cledualdo Soares de Oliveira et al. (2012) synthesized new 1,3,4-oxadiazole derivatives from 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl)ethanone compounds, showcasing their strong activity against several strains of Staphylococcus aureus. This highlights the potential of furan derivatives as a basis for developing new antimicrobial agents Cledualdo Soares de Oliveira et al., 2012.
Catalytic Reduction of Biomass-Derived Furanic Compounds
A study conducted by Y. Nakagawa et al. (2013) focused on the catalytic reduction of furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), using H2 over heterogeneous catalysts. This research is crucial for the conversion of biomass into valuable chemicals and fuels, demonstrating the role of furan derivatives in sustainable chemistry Y. Nakagawa et al., 2013.
Anti-Breast Cancer Agents
In a study by Huda K. Mahmoud et al. (2021), novel thiazolyl(hydrazonoethyl)thiazoles were synthesized as potential anti-breast cancer agents. This research indicates the application of furan derivatives in the synthesis of compounds with potential medicinal properties Huda K. Mahmoud et al., 2021.
Catalytic Behavior Towards Ethylene Reactivity
A study by Wen‐Hua Sun et al. (2007) involved the synthesis of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines, including 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone. These complexes demonstrated catalytic activities for ethylene oligomerization and polymerization, suggesting the utility of furan derivatives in catalysis Wen‐Hua Sun et al., 2007.
Safety And Hazards
The compound is classified under GHS07 for safety. It has hazard statements H227, H302, H315, H319, and H335, indicating that it is harmful if swallowed, toxic in contact with skin, and causes serious eye damage . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Eigenschaften
IUPAC Name |
1-(5-ethylfuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-7-4-5-8(10-7)6(2)9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEXFYLWOKPGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297773 | |
| Record name | 1-(5-ethylfuran-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethylfuran-2-yl)ethanone | |
CAS RN |
24119-98-0 | |
| Record name | NSC117921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-ethylfuran-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



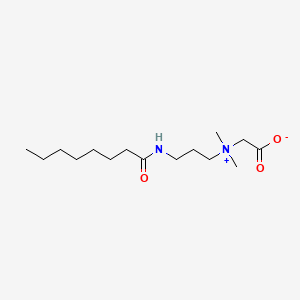
![Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B1619516.png)

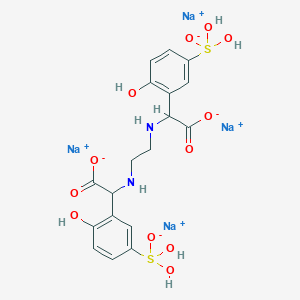
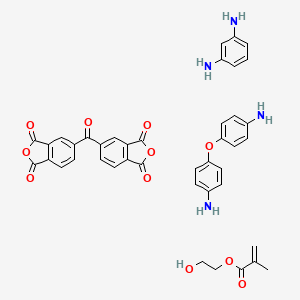
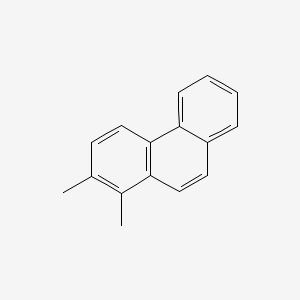
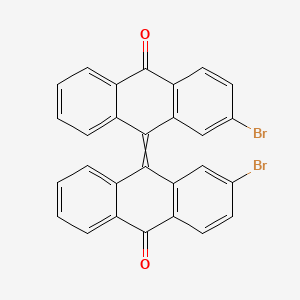
![1-Propene, 3,3'-[(1-methylethylidene)bis(oxy)]bis-](/img/structure/B1619529.png)
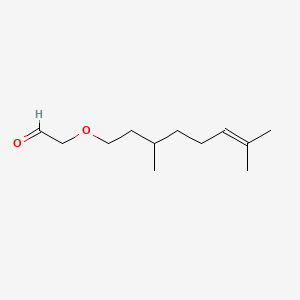
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 3,12,16,17-tetrachloro-](/img/structure/B1619531.png)
